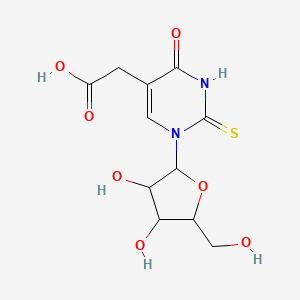
6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a dihydro-naphthyridinone core structure makes this compound an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a methoxy-substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalytic processes, solvent-free reactions, or green chemistry principles.
化学反応の分析
Types of Reactions
6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated naphthyridine rings.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-3-one derivatives, while reduction can produce fully saturated naphthyridines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
6-Hydroxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
6-Methyl-1,4-dihydro-2,7-naphthyridin-3(2H)-one: The presence of a methyl group instead of a methoxy group can influence its reactivity and biological effects.
Uniqueness
The presence of the methoxy group in 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
1393555-54-8 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
6-methoxy-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-6-2-8(12)10-4-7(6)5-11-9/h3,5H,2,4H2,1H3,(H,10,12) |
InChIキー |
WWUQIUFKGIWHEM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C2CNC(=O)CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)



![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)








